5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

Historical Context and Significance of the Quinazolinone Scaffold

The synthesis of quinazoline (B50416) derivatives dates back to the late 19th century. Since then, the quinazolinone scaffold has become a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgmdpi.com The structural versatility of this scaffold allows for the introduction of various functional groups at different positions, which has led to the development of a multitude of derivatives with a wide spectrum of pharmacological properties. semanticscholar.org

The significance of the quinazolinone core is underscored by its incorporation into a number of clinically used drugs. These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. acs.orgresearchgate.net This broad range of bioactivity has cemented the quinazolinone scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Current Research Landscape Pertaining to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Despite the extensive research into the broader quinazolinone class, dedicated studies on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6) are notably limited in publicly available scientific literature. While the compound is commercially available, there is a scarcity of published research detailing its specific synthesis, characterization, and biological evaluation.

General synthetic strategies for quinazoline-2,4-diones often involve the cyclization of 2-aminobenzamides with a suitable carbonyl source. acs.org For instance, a one-pot synthesis of quinazoline-2,4-diones has been developed using 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). acs.org Such methodologies could potentially be adapted for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, likely starting from a 2,6-diaminobenzamide (B8624722) precursor. However, specific experimental details and characterization data for this particular amino-substituted derivative are not readily found in peer-reviewed journals.

The biological activities of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione have not been extensively reported. However, the presence of an amino group at the 5-position could be of interest for modulating the compound's physicochemical properties and its interaction with biological targets. Research on other amino-substituted quinazolines has indicated a range of activities, including potential antitumor effects. semanticscholar.org The amino group can act as a hydrogen bond donor or acceptor, potentially influencing the binding affinity of the molecule to enzymes or receptors.

Given the lack of specific research, the following table summarizes the key information that is currently available for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione:

| Property | Data |

| IUPAC Name | 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione |

| CAS Number | 1002097-16-6 |

| Molecular Formula | C₈H₇N₃O₂ |

| Research Status | Limited publicly available research |

| Potential Synthesis | Adaptation of general quinazoline-2,4-dione syntheses |

| Reported Bioactivity | Not extensively documented |

Theoretical Frameworks Guiding Research on Tetrahydroquinazoline (B156257) Derivatives

In the absence of extensive empirical data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, theoretical and computational studies on related tetrahydroquinoline and quinazolinone derivatives provide a valuable framework for predicting its potential properties and guiding future research.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine various molecular properties, such as optimized geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO). These calculations can provide insights into the reactivity and stability of tetrahydroquinazoline derivatives.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode of a small molecule ligand to the active site of a target protein. For a compound like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, docking studies could be performed against various known biological targets of quinazolinones to identify potential protein interactions and guide the design of in vitro biological assays.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. By developing QSAR models for a series of related tetrahydroquinazoline derivatives, it may be possible to predict the activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and to design new derivatives with improved potency. These computational approaches are instrumental in modern drug design, helping to rationalize experimental findings and to prioritize the synthesis and testing of new compounds.

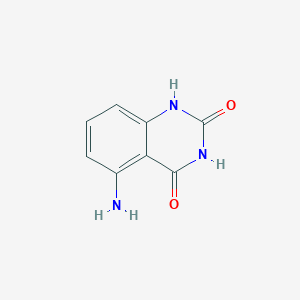

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,9H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFCFTOWEKYFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1,2,3,4 Tetrahydroquinazoline 2,4 Dione and Its Analogues

Advanced and Sustainable Synthetic Techniques

Continuous Flow Reactor Applications

The application of continuous flow chemistry offers significant advantages for the synthesis of complex heterocyclic structures like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, including enhanced safety, improved reaction control, and greater scalability compared to traditional batch processes. rsc.orgmdpi.com While specific continuous flow syntheses for this exact molecule are not extensively detailed in the literature, the principles have been successfully applied to analogous heterocyclic compounds, demonstrating the potential of this technology. researchgate.netbeilstein-journals.org Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing reactive intermediates and optimizing yields. mdpi.com

The synthesis of quinazoline-2,4-dione analogues can be envisioned in a multi-step continuous flow system. For instance, a key step in the synthesis of many heterocyclic compounds is the safe handling of hazardous reagents like azides. rsc.org A flow process allows for the in situ generation and immediate consumption of such intermediates, minimizing the risks associated with their accumulation. durham.ac.uk A hypothetical flow setup for a quinazolinedione analogue could involve the initial reaction of an anthranilic acid derivative with an isocyanate in a heated microreactor to form a urea (B33335) intermediate. This intermediate could then be directly channeled into a second reactor coil for a cyclization reaction, potentially under high temperature and pressure, to form the quinazolinedione ring. researchgate.net

The benefits of such an approach include reduced reaction times, from hours in batch to minutes or even seconds in flow, and improved product purity, which minimizes the need for extensive downstream purification. mdpi.comnih.gov Furthermore, the integration of in-line purification and analysis tools can lead to fully automated processes, increasing efficiency and reproducibility. durham.ac.uk

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis for a Quinazolinedione Analogue

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Handling of bulk hazardous reagents | In situ generation and consumption of hazardous intermediates |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |

| Product Purity | Often requires extensive purification | Higher purity, reduced byproducts |

Stereoselective and Enantioselective Synthesis

Asymmetric Organocatalytic Strategies

The development of stereoselective and enantioselective methods for the synthesis of quinazoline-2,4-dione derivatives is of significant interest due to the importance of chiral molecules in pharmacology. Asymmetric organocatalysis has emerged as a powerful tool for the construction of enantiomerically enriched heterocyclic compounds. nih.govfrontiersin.org Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can be employed to control the stereochemical outcome of key bond-forming reactions. researchgate.netmdpi.com

For the synthesis of chiral 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogues, an organocatalytic approach could be applied to a key cyclization or addition step. For example, a chiral base catalyst could be used to facilitate the enantioselective addition of a nucleophile to a precursor, establishing a stereocenter that directs the formation of the final chiral product. nih.gov Various organocatalysts have been successfully used in the synthesis of quinazolinones, achieving good to excellent yields and enantioselectivities. nih.govfrontiersin.org

The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. Factors such as the solvent, temperature, and the specific structure of the catalyst can all influence the enantiomeric excess of the product. Research in this area continues to explore new catalysts and methodologies to improve the efficiency and selectivity of these transformations. researchgate.net

Table 2: Examples of Organocatalysts in the Synthesis of Chiral Heterocycles

| Catalyst Type | Reaction Type | Product Class | Reported Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | [2+4] Cycloaddition | Chroman Derivatives | Up to 98% |

| Proline Derivatives | Cycloaldolization | Piperidines | 92-96% |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Cyclization | Quinazolin-2,4-diones | (Used as base catalyst, not for stereocontrol in cited example) |

| Triethanolamine (TEOA) | Domino Reaction | Quinazolinone Derivatives | (Used as catalyst, not for stereocontrol in cited example) |

[4+2]-Cycloadditions for Chiral Scaffold Construction

[4+2]-cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of synthetic organic chemistry for the construction of six-membered rings with high stereocontrol. rsc.org This methodology is highly applicable to the synthesis of the tetrahydroquinoline core of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. By using chiral dienophiles, dienes, or catalysts, the [4+2]-cycloaddition can be rendered highly enantioselective, providing access to optically pure products. nih.gov

In the context of synthesizing chiral tetrahydroquinazolinediones, a plausible strategy involves the reaction of an appropriately substituted diene with a dienophile containing the necessary functionalities for subsequent elaboration into the final product. For instance, an ortho-aminophenyl-substituted diene could react with a dienophile in a highly diastereoselective [4+2] annulation to construct the tetrahydroquinoline framework. frontiersin.orgnih.gov The stereochemistry of the resulting cycloadduct is dictated by the facial selectivity of the cycloaddition, which can be influenced by the steric and electronic properties of the reactants and the presence of a catalyst. nih.gov

Lewis acid catalysis is often employed in [4+2]-cycloadditions to enhance the reactivity of the dienophile and to control the stereochemical outcome. Chiral Lewis acids can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. nih.gov The resulting tetrahydroquinoline scaffold can then be further modified to introduce the amino group and form the dione (B5365651) ring, yielding the desired chiral 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogue.

Table 3: Examples of [4+2]-Cycloadditions in Heterocyclic Synthesis

| Diene | Dienophile | Product Scaffold | Key Feature |

| ortho-Tosylaminophenyl-substituted p-Quinone Methides | Cyanoalkenes | Tetrahydroquinoline | Highly Diastereoselective Annulation |

| Chiral Cyclic 2-Amidodienes | N-Sulfonyl Aldimines | Isoquinuclidines | Highly Stereoselective Aza-[4+2] Cycloaddition |

| 1-Azadienes | Alkenes/Alkynes | Pyridines | Hetero-Diels-Alder Reaction |

| Vinylquinolines | Dienals | Chiral Quinoline (B57606) Architectures | Enantioselective [4+2] Cycloaddition |

Chemical Reactivity and Derivatization Strategies of 5 Amino 1,2,3,4 Tetrahydroquinazoline 2,4 Dione

Functional Group Transformations

The core structure of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione possesses multiple sites susceptible to functional group interconversion, including the aromatic amino group, the amide nitrogens, and the carbonyl groups.

The redox chemistry of the quinazoline-2,4-dione core, particularly in its tetrahydro form, is a key aspect of its reactivity. While the fully aromatic quinazoline-2,4-dione is relatively stable, the tetrahydro derivative can undergo oxidation. Conversely, the dione (B5365651) functionality can be subject to reduction.

Oxidation: The 1,2,3,4-tetrahydroquinazoline ring is analogous to other dihydropyridine-like systems and can be susceptible to oxidation to form the corresponding aromatic quinazoline-2,4-dione. This aromatization can be achieved using various oxidizing agents. While specific studies on the 5-amino derivative are not prevalent, related transformations on similar heterocyclic systems, such as the oxidative cyclization of amino alcohols catalyzed by Iridium complexes to form tetrahydroquinolines, highlight the feasibility of such redox processes. nih.gov

Reduction: The carbonyl groups at the C-2 and C-4 positions are potential sites for reduction. However, the amide carbonyls are generally less reactive than ketone or aldehyde carbonyls. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely be required to reduce the amide functionalities, potentially leading to the corresponding diamino derivatives. Domino reactions involving the reduction of a nitro group to an amine, followed by intramolecular cyclization and further reduction, are well-established for synthesizing tetrahydroquinolines, demonstrating the utility of reduction reactions in building and modifying such heterocyclic cores. nih.govresearchgate.net

The substitution patterns of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are dictated by the electronic properties of the ring system.

C-6 Position: The C-5 amino group is a powerful activating, ortho-, para- directing group for electrophilic aromatic substitution. libretexts.org Consequently, the C-6 position (ortho to the amino group) is highly activated and represents a primary site for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed selectively at this position under appropriate conditions. libretexts.org

C-3 Position: The nitrogen atom at the N-3 position is part of an amide functionality. It can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for a variety of substitution reactions, including alkylation and acylation, to introduce diverse functionalities. The synthesis of N-substituted quinazoline-2,4-diones is a common strategy, often achieved by reacting the parent dione with alkyl halides or acyl chlorides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.govmdpi.com

The table below summarizes the expected positional reactivity for substitution reactions.

| Position | Type of Reaction | Expected Reagents | Rationale |

| C-6 | Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (HNO₃/H₂SO₄), Acyl halides/AlCl₃ | Activated ortho position to the strongly electron-donating C-5 amino group. libretexts.org |

| N-3 | Nucleophilic Substitution (Alkylation/Acylation) | Alkyl halides, Acyl chlorides | Deprotonation of the amide nitrogen forms a potent nucleophile for reaction with electrophiles. nih.govmdpi.com |

Heterocyclization and Annulation Reactions to Form Fused Systems

The bifunctional nature of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, possessing both a nucleophilic amino group and an activated aromatic ring, makes it an ideal substrate for constructing polycyclic fused systems.

Annulation reactions can be designed to build new rings onto the existing quinazolinedione framework. For instance, the reaction of the C-5 amino group and the adjacent, activated C-6 position with a suitable 1,3-dielectrophile could lead to the formation of a new six-membered ring, resulting in a tetracyclic system. While specific examples starting from the 5-amino derivative are limited, the general strategy of using ortho-diamines or amino-functionalized heterocycles to build fused systems is a cornerstone of heterocyclic chemistry. preprints.org For example, [5+1] annulation reactions are used to synthesize the tetrahydroquinazoline (B156257) ring itself from 1,5-diamino compounds and formaldehyde, demonstrating the principle of using amino groups in ring-forming reactions. nih.gov

Nucleophilic Additions and Cycloadditions (e.g., involving di-tert-butyl dicarbonate (B1257347), acetylenedicarboxylate)

The nucleophilic centers in 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, primarily the C-5 amino group and the N-1/N-3 amide nitrogens, can participate in addition reactions with various electrophiles.

Reaction with Di-tert-butyl dicarbonate (Boc₂O): The C-5 amino group is expected to react readily with di-tert-butyl dicarbonate to form the corresponding Boc-protected derivative. guidechem.com This reaction is a standard method for protecting primary amines and would proceed under mild conditions, often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net Such protection can be useful to moderate the reactivity of the amino group during subsequent transformations at other positions of the molecule. Interestingly, Boc₂O in the presence of DMAP can also serve as a cyclizing agent to convert 2-aminobenzamides into the quinazoline-2,4-dione core itself, highlighting its utility in the synthesis of the scaffold. acs.org

Reaction with Acetylenedicarboxylates: Electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) are excellent Michael acceptors and dipolarophiles. The nucleophilic C-5 amino group could undergo aza-Michael addition to the alkyne, leading to an enamine intermediate that could subsequently cyclize, potentially involving the N-1 position, to form a new heterocyclic ring fused to the quinazoline (B50416) core.

Cycloaddition Reactions: While the quinazolinedione ring itself is not typically a direct participant in cycloadditions, the functional groups appended to it can be. For instance, the C-5 amino group could be converted into an azide (B81097) or another 1,3-dipole precursor. Subsequent intramolecular or intermolecular [3+2] cycloaddition reactions could then be employed to generate complex fused heterocyclic systems, a strategy widely used in medicinal chemistry. nih.govbeilstein-journals.org

Formation of Hybrid Architectures and Conjugates

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is a powerful strategy in drug discovery. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is an excellent platform for creating such hybrid architectures.

The C-5 amino group serves as a convenient handle for conjugation. It can be converted into an amide, sulfonamide, or urea (B33335), linking the quinazolinedione core to other bioactive molecules, peptides, or heterocyclic systems. acs.org For instance, coupling with carboxylic acids using standard peptide coupling reagents (e.g., HBTU, HATU) would yield amide-linked conjugates. This approach allows for the systematic exploration of structure-activity relationships by combining the quinazolinedione scaffold with other known pharmacophores. Research has shown the successful synthesis of hybrid molecules where various N-heterocycles are attached to the N-1 position of the quinazolin-2,4-dione ring through an acetyl/amide linker, creating compounds with potential biological activities. nih.govfrontiersin.org A similar strategy could be applied via the C-5 amino group to generate a different class of hybrid structures.

The table below outlines potential strategies for creating hybrid molecules.

| Linkage Type | Functionalization Site | Reagents/Conditions | Target Hybrid Structure |

| Amide | C-5 Amino Group | Carboxylic Acid, Coupling Agents (HBTU, DIPEA) | Quinazolinedione-Peptide Conjugate |

| Urea | C-5 Amino Group | Isocyanate | Quinazolinedione-Arylurea Hybrid |

| Sulfonamide | C-5 Amino Group | Sulfonyl Chloride, Base | Quinazolinedione-Sulfonamide Conjugate |

| Amide Linker | N-1 or N-3 Position | 1. Alkylation with ethyl chloroacetate2. Hydrazinolysis3. Coupling with heterocycles | Heterocycle-Linker-Quinazolinedione nih.govnih.govfrontiersin.org |

Theoretical and Computational Investigations of 5 Amino 1,2,3,4 Tetrahydroquinazoline 2,4 Dione and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and related properties of organic molecules.

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31++G(d,p), are employed to determine optimized molecular geometry and various electronic properties. nih.gov

Key electronic properties that can be calculated for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining a molecule's electronic properties and reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying sites that are prone to electrophilic or nucleophilic attack.

While specific values for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are not available, studies on related quinazolinone derivatives provide a reference for the types of results that can be obtained. For instance, DFT studies on other quinazolinone derivatives have been used to analyze their reactivity and stability in different solvent environments. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | -5.8 | -1.2 | 4.6 | 3.5 |

| Analogue A (Nitro-substituted) | -6.2 | -1.8 | 4.4 | 5.2 |

| Analogue B (Methoxy-substituted) | -5.5 | -1.0 | 4.5 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated from DFT studies.

Computational Prediction of Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. This approach can be used to calculate the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Visible spectrum.

For a molecule like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, TD-DFT calculations could predict its maximum absorption wavelength (λmax) and provide insights into the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). The amino group, being an auxochrome, is expected to influence the optical properties significantly. While all amino acids found in proteins are of the L-configuration, the optical activity of such compounds can be complex. uomustansiriyah.edu.iq

Table 2: Hypothetical Predicted Optical Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 285 | 0.45 | π→π |

| Ethanol | 290 | 0.48 | π→π |

| DMSO | 292 | 0.50 | π→π* |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated from TD-DFT studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules.

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, which has a non-aromatic tetrahydro ring, multiple low-energy conformations may exist.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of these conformations and their relative stabilities over time in a simulated physiological environment. nih.gov

Investigation of Interactions with Biological Macromolecules via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly useful in drug discovery for predicting how a small molecule like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione might interact with a biological target, such as an enzyme or a receptor.

In a typical molecular docking study, a 3D model of the target protein is used, and the ligand (in this case, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione) is placed into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.

While no specific docking studies for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione have been reported, numerous studies have been conducted on analogous quinazoline derivatives against various targets, such as protein kinases, dihydrofolate reductase, and DNA gyrase. nih.gov These studies have demonstrated the utility of molecular docking in identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and biological activity.

Table 3: Hypothetical Molecular Docking Results of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione with a Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | -8.5 | MET793, LYS745 | Hydrogen Bond |

| LEU718, VAL726 | Hydrophobic | ||

| Reference Inhibitor | -9.2 | MET793, CYS797 | Hydrogen Bond, Covalent |

| LEU844, ALA743 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated from molecular docking studies.

Exploration of Biological Activities and Molecular Mechanisms of 5 Amino 1,2,3,4 Tetrahydroquinazoline 2,4 Dione Derivatives

Enzyme Inhibition Studies

The ability of these derivatives to inhibit specific enzymes has been a primary focus of research, particularly in the context of anti-cancer drug development.

Certain 6-amino-tetrahydroquinazoline derivatives have been identified as inhibitors of human topoisomerase II (topoII), a crucial enzyme in managing DNA topology during cellular processes. nih.govacs.org Unlike many clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazolines function as inhibitors of the enzyme's activity without promoting DNA cleavage. nih.govacs.org This alternative mechanism may offer a safer therapeutic profile, potentially avoiding the side effects associated with DNA damage. nih.govacs.org

A significant finding is the high selectivity of some derivatives for the α isoform of human topoisomerase II over the β isoform. nih.govacs.orgnih.gov The inhibition of topoisomerase IIα is primarily responsible for the cytotoxic effects against cancer cells, whereas the inhibition of the β-isoform has been linked to adverse drug reactions. plos.orgunimi.it For instance, the lead compound ARN-21934 demonstrated an approximately 100-fold selectivity for topoIIα over topoIIβ. nih.gov This selectivity is a critical aspect in the development of safer and more effective anticancer agents. plos.orgunimi.it

| Compound | TopoIIα Inhibition (IC50, µM) | Selectivity (over TopoIIβ) |

| ARN-21934 | 2 | ~100-fold |

This table presents the inhibitory concentration and selectivity of a lead tetrahydroquinazoline (B156257) derivative.

The antitumor activity of quinazoline (B50416) derivatives is often linked to their ability to inhibit enzymes that are critical for cell proliferation. mdpi.comnih.govmdpi.com Many quinazoline derivatives have been found to act as protein kinase inhibitors, interfering with DNA replication and transcription, thereby preventing tumor growth. mdpi.com

Research into novel quinazoline derivatives has demonstrated their cytotoxic effects against various human cancer cell lines. nih.gov The mechanism of action for some of these compounds involves inducing cell cycle arrest and apoptosis. cabidigitallibrary.orgnih.gov For example, certain 1,2,3,4-tetrahydroquinazolin-4-ones have been shown to cause mitotic arrest by inhibiting kinesin spindle protein (KSP), leading to the formation of non-functional mitotic spindles and subsequent cell death. nih.gov

Receptor Binding and Modulation

Derivatives of the quinazoline-2,4-dione scaffold have also been investigated for their ability to bind to and modulate the activity of various receptors, indicating their potential in neurological and metabolic disorders.

The 3-hydroxy-quinazoline-2,4-dione moiety has been identified as a valuable scaffold for developing selective antagonists of the glycine (B1666218) site on the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov By introducing specific substitutions, such as chlorine atoms, on the benzofused part of the molecule, researchers have been able to achieve selectivity for the Gly/NMDA receptor. nih.gov It has been noted that some quinoxaline (B1680401) derivatives, which are structurally related to quinazolinediones, can act as high-affinity antagonists at the glycine site associated with NMDA receptors. nih.govcapes.gov.br

The same 3-hydroxy-quinazoline-2,4-dione scaffold can be modified to shift its affinity and selectivity towards the AMPA receptor. nih.gov The introduction of a 6-(1,2,4-triazol-4-yl) group, for example, results in compounds that act as selective AMPA receptor antagonists. nih.gov The modulation of AMPA receptors is a significant area of research, as these receptors are crucial for excitatory synaptic transmission in the central nervous system. nih.govfrontiersin.orgnih.gov

| Scaffold | Substitution | Receptor Selectivity |

| 3-hydroxy-quinazoline-2,4-dione | Chlorine atom(s) | Gly/NMDA |

| 3-hydroxy-quinazoline-2,4-dione | 6-(1,2,4-triazol-4-yl) group | AMPA |

This table illustrates how different substitutions on the same scaffold can direct selectivity towards different receptors.

The therapeutic potential of quinazoline derivatives extends to a variety of other receptor systems.

Serotonin (B10506) Receptors: Certain 2-amino-3,4-dihydroquinazolines have been identified as a novel class of 5-HT3 serotonin receptor antagonists. nih.gov The affinity for this receptor is dependent on the aryl-substituent, and all three nitrogen atoms of the core structure appear to be important for binding. nih.gov

Vasopressin V3 Receptors: A class of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives has been discovered to act as antagonists of the vasopressin V3 (V1b) receptor. nih.govresearchgate.netaminer.cnresearchgate.net Through optimization, potent analogs with improved drug-like characteristics have been developed. nih.gov

DPP-4: Quinoxalinedione derivatives, which are bioisosteric to the quinazoline ring, have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov This enzyme is a target for the treatment of type 2 diabetes. nih.govnih.govresearchgate.netijpsjournal.comfrontiersin.org Spiro cyclohexane-1,2'-quinazoline derivatives have also been designed and evaluated as highly potent DPP-4 inhibitors. nih.gov

| Compound Class | Target Receptor/Enzyme | Potential Therapeutic Area |

| 2-amino-3,4-dihydroquinazolines | 5-HT3 Serotonin Receptor | Nausea, vomiting, irritable bowel syndrome |

| 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides | Vasopressin V3 (V1b) Receptor | Depression, anxiety |

| Quinoxalinedione derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes |

| Spiro cyclohexane-1,2'-quinazoline derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes |

This interactive table summarizes the diverse receptor affinities of various quinazoline-based derivatives.

Antiproliferative and Antiviral Research

Derivatives of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are notable for their significant therapeutic potential, which has been explored in both antiproliferative and antiviral research. These compounds have demonstrated a range of biological activities, engaging with various molecular targets to inhibit the growth of cancer cells and restrict viral replication.

Mechanisms of Action Against Cancer Cells

The antiproliferative properties of quinazoline derivatives are multifaceted, involving the modulation of critical signaling pathways, induction of apoptosis, and interference with mechanisms of DNA damage evasion.

Modulation of Signaling Pathways:

Quinazoline-based compounds have been identified as potent inhibitors of key signaling pathways that are often dysregulated in cancer. For instance, certain 2,4-diamino-quinazoline derivatives act as selective inhibitors of lymphoid enhancer binding factor 1 (Lef1), which in turn suppresses the Wnt/β-catenin signaling pathway. nih.gov This inhibition leads to a decrease in the expression of crucial β-catenin target genes like MYC and LGR5, ultimately suppressing the growth of cancer cells. nih.gov

Furthermore, some amino-quinoline-5,8-dione derivatives have been developed as inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov This enzyme is often overexpressed in cancer cells, and its inhibition can lead to increased oxidative stress and selective cytotoxicity in these cells. nih.gov

Apoptosis Induction:

A significant mechanism through which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with certain quinazoline derivatives leads to the activation of apoptotic markers such as caspases and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov For example, novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives have been shown to induce apoptosis in HeLaS3 cells by reducing the levels of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov Similarly, 2-thioxoimidazolidin-4-one derivatives have been found to induce apoptosis in HepG2 liver cancer cells by enhancing the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while impeding the anti-apoptotic Bcl-2 gene. mdpi.com

Some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also been identified as inducers of apoptosis, acting as activators of caspases-3 and -8, and as down-regulators of the anti-apoptotic protein Bcl2. nih.govmdpi.com Research on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines has indicated their ability to induce apoptosis, with evidence suggesting the involvement of excessive reactive oxygen species (ROS) formation. nih.gov

DNA Damage Evasion:

While direct evidence for the role of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives in DNA damage evasion is still emerging, the broader class of quinazoline derivatives has been studied in this context. Their ability to interfere with signaling pathways and induce apoptosis suggests a potential to overcome the mechanisms that cancer cells use to survive DNA damage.

Antiviral Activity Investigations

The antiviral potential of quinazoline derivatives has been investigated against a range of viruses, demonstrating their ability to inhibit key viral proteins and processes.

Against SARS-CoV-2 Proteins:

In the context of the COVID-19 pandemic, various quinazoline derivatives have been evaluated for their inhibitory effects on SARS-CoV-2. nih.gov For instance, 2-aminoquinazolin-4(3H)-one derivatives have shown potent anti-SARS-CoV-2 activities. nih.gov Similarly, 4-aminoquinoline (B48711) derivatives have demonstrated the ability to inhibit SARS-CoV-2 replication in cell models, with in silico studies suggesting the main protease (Mpro) as a potential target. accscience.comresearchgate.net Another study highlighted new aminoadamantane derivatives with significant anti-SARS-CoV-2 activity, showing much lower inhibitory concentrations than the parent compound. nih.govresearchgate.net

Against HIV-1 Reverse Transcriptase, RNase H:

Quinazoline derivatives have also been explored as inhibitors of key enzymes in the replication cycle of HIV-1. The reverse transcriptase (RT) enzyme, with its associated ribonuclease H (RNase H) and polymerase functions, is a critical target for antiretroviral therapy. nih.gov Novel 3-hydrazonoindolin-2-one derivatives have been designed and shown to inhibit HIV-1 RNase H. nih.gov Additionally, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors targeting the HIV-1 reverse transcriptase-associated RNase H activity. nih.gov Other studies have focused on quinolinonyl non-diketo acid derivatives as inhibitors of both HIV-1 RNase H and the polymerase functions of reverse transcriptase. unica.it Furthermore, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been synthesized and evaluated for their inhibitory properties against HIV-1 integrase and reverse transcriptase RNase H domain. nih.gov

Against Influenza A and B Viruses:

The broad-spectrum antiviral activity of these compounds extends to influenza viruses. Small molecule inhibitors have been identified that disrupt the subunit interactions of the viral polymerase, showing activity against both influenza A and B viruses. nih.gov Four series of 2,4-disubstituted quinazoline derivatives containing various amide moieties have been synthesized and shown to exhibit potent in vitro anti-influenza A virus activity with low cytotoxicity. nih.gov

Strategies for Overcoming Cellular Efflux in Research Models

A significant challenge in the development of effective therapeutic agents is the phenomenon of cellular efflux, where cancer cells actively pump out drugs, leading to multidrug resistance (MDR). Efflux pumps are proteins in bacterial and cancer cell membranes that extrude xenobiotics. nih.gov Research has focused on designing quinazoline derivatives that can act as efflux pump inhibitors (EPIs). By inhibiting these pumps, the intracellular concentration of the therapeutic agent can be maintained at an effective level. Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest that certain quinazoline derivatives could be attractive candidates as antimicrobial drugs by overcoming efflux-mediated resistance. nih.gov

Antimicrobial and Anti-inflammatory Research

Beyond their antiproliferative and antiviral activities, derivatives of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione have been investigated for their potential as antimicrobial and anti-inflammatory agents.

Studies on Antibacterial and Antifungal Mechanisms

Antibacterial Mechanisms:

Quinazolin-2,4-dione derivatives have been synthesized and evaluated for their antibacterial efficacy. These compounds have shown activity against Gram-positive bacterial strains such as Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The proposed mechanism of action for the quinazoline-2,4-dione moiety involves the inhibition of enzymes like dihydrofolate reductase and purine (B94841) synthesis in microorganisms. nih.gov Furthermore, new 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives have been synthesized and tested for their antimicrobial activity against various bacteria, showing moderate to high inhibition. nih.gov

Antifungal Mechanisms:

The antifungal activity of related heterocyclic compounds has also been a subject of investigation. For instance, 5-aminoimidazole-4-carbohydrazonamide derivatives have been shown to be effective against Candida albicans and Candida krusei. nih.gov The mechanism of action is believed to involve the induction of oxidative stress. nih.gov 1,2,4-Triazoles and their derivatives are another important class of compounds with known antifungal properties. nih.gov The synthesis of novel dipeptides incorporating 1,2,4-triazole (B32235) has led to compounds with promising antifungal activity against Aspergillus species, potentially through a mechanism similar to that of fluconazole, which involves binding to sterol 14-α demethylase. mdpi.com

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of quinazoline derivatives is an active area of research. These compounds have been shown to modulate various inflammatory pathways. For example, certain derivatives have been found to inhibit nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response. nih.gov Other studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and mediators. nih.gov For instance, a quinoline (B57606) derivative has been shown to decrease levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues in an experimental model of inflammation. nih.gov The anti-inflammatory effects are also linked to the promotion of adenosine (B11128) release, which is a potent anti-inflammatory agent. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

SAR studies on quinazoline-2,4-dione derivatives have revealed that the nature and position of substituents significantly influence their biological potency and selectivity. Modifications are typically explored at the N-1 and N-3 positions of the heterocyclic ring, as well as on the fused benzene (B151609) ring.

For instance, in the development of inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), the introduction of specific moieties at the N-3 position has been shown to be critical. A study on quinazoline-2,4(1H,3H)-dione derivatives identified that incorporating a 3-aminopyrrolidine (B1265635) moiety led to potent PARP-1/2 inhibitors. rsc.org Further analysis within this series demonstrated that the substituent on the pyrrolidine (B122466) ring plays a key role. For example, a benzoyl group on the pyrrolidine nitrogen resulted in a compound with an IC50 value of 2.9 nM against PARP-1, while replacing it with a propanoyl group slightly decreased the potency (IC50 = 4.2 nM). rsc.org

Similarly, in the context of antibacterial agents, modifications at both the N-1 and N-3 positions have been explored. The incorporation of oxadiazole rings at these positions led to compounds with significant antibacterial activity. nih.gov The nature of the substituent on the phenyl ring attached to the N-3 position also modulates activity. Derivatives with electron-withdrawing groups, such as nitro groups, have shown enhanced inhibitory effects in certain assays. mdpi.com

The table below summarizes the effect of various substituents on the biological activity of quinazoline-2,4-dione derivatives based on published research.

| Scaffold Position | Substituent | Target/Activity | Observed Effect on Potency |

| N-1 | Ethyl | Herbicidal (HPPD inhibitor) | High potency (Ki = 0.005 µM for compound 11h) nih.gov |

| N-3 | o-tolyl | Herbicidal (HPPD inhibitor) | Contributed to high potency in combination with N-1 ethyl nih.gov |

| N-3 | 3-(Benzoyl)aminopyrrolidine | PARP-1 Inhibition | High potency (IC50 = 2.9 nM) rsc.org |

| N-3 | 3-(Propanoyl)aminopyrrolidine | PARP-1 Inhibition | Slightly reduced potency compared to benzoyl (IC50 = 4.2 nM) rsc.org |

| C-6 | 2-hydroxy-6-oxocyclohex-1-enecarbonyl | Herbicidal (HPPD inhibitor) | Essential for high herbicidal activity nih.gov |

| C-7 | Chlorine | Analgesic Activity | Did not increase analgesic activity mdpi.com |

Impact of Positional Reactivity and Functionalization on SAR

The positions on the 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold are not equally reactive, and the location of functional groups has a profound impact on SAR. The amino group at the C-5 position, along with other positions on the aromatic ring (C-6, C-7, C-8), and the nitrogen atoms (N-1, N-3) are primary sites for functionalization.

Research has shown that functionalization at the C-6 position can be particularly effective. For example, in a series of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a triketone moiety attached to the C-6 position of the quinazoline-2,4-dione ring was found to be crucial for high herbicidal activity. nih.gov This highlights the importance of this position for interacting with the target enzyme.

The reactivity of the nitrogen atoms at N-1 and N-3 allows for the introduction of a wide variety of substituents to modulate the compound's properties. In the development of antibacterial agents, dual substitution at both N-1 and N-3 with moieties like oxadiazole rings was found to be a successful strategy to enhance potency. nih.gov The differential effects of substitution at N-1 versus N-3 are a common theme in SAR studies of this scaffold, with one position often being more critical for potency or selectivity depending on the biological target.

| Position of Functionalization | Functional Group/Modification | Biological Target | Impact on SAR |

| N-1 and N-3 | Incorporation of oxadiazole rings | Bacterial Gyrase/Topoisomerase IV | Led to significantly more potent antibacterial compounds nih.gov |

| C-6 | Triketone moiety | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Essential for potent herbicidal activity nih.gov |

| Aromatic Ring | Electron-withdrawing groups (e.g., 5-NO2) | Lactate Dehydrogenase A (LDHA) | Enhanced inhibitory efficiency mdpi.com |

| Aromatic Ring | Electron-donating groups (e.g., 6,7-OCH3) | Cyclooxygenase-2 (COX-2) | Displayed high inhibitory efficiency mdpi.com |

Stereochemical Considerations and Chiral Influences in SAR

Chirality plays a critical role in the interaction of small molecules with biological targets, which are themselves chiral. nih.govmdpi.com For derivatives of 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione that contain stereocenters, the absolute configuration can have a significant impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, metabolic, and toxicological profiles. mdpi.commdpi.com

In the context of quinazoline-2,4-dione derivatives, if a substituent introduced at any position creates a chiral center, it is essential to separate and evaluate the enantiomers individually. For example, when a 3-aminopyrrolidine moiety is introduced at the N-3 position, the pyrrolidine ring itself contains a stereocenter. rsc.org The (R) and (S) enantiomers can have markedly different binding affinities for their target, as one enantiomer may fit more favorably into the binding pocket.

Studies on related heterocyclic compounds, such as tetrahydroisoquinolines, have consistently demonstrated the importance of stereochemistry. nih.govnih.govrsc.org For instance, in the development of LFA-1/ICAM-1 antagonists, the stereochemistry of the α-amino acid residue was found to be crucial for potency. nih.gov This principle directly applies to chiral derivatives of the quinazolinedione scaffold. The three-dimensional arrangement of atoms is paramount for establishing key interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. acs.org Therefore, the rational design of potent and selective inhibitors based on this scaffold must take stereochemical factors into account.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., quinoxaline (B1680401) derivatives)

To better understand the unique advantages of the 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold, it is often compared with other related heterocyclic systems, such as quinoxaline derivatives. nih.gov Quinoxalines, which feature a benzene ring fused to a pyrazine (B50134) ring, share structural similarities with quinazolines and are also prevalent in medicinal chemistry.

Comparative studies can reveal subtle but important differences in SAR. For example, in the development of kinase inhibitors, both quinazoline (B50416) and quinoxaline cores have been successfully employed. mdpi.commdpi.com A comparative analysis might reveal that the quinazoline-2,4-dione scaffold offers a more rigid structure with specific hydrogen bond donor and acceptor patterns due to the two carbonyl groups, which might be advantageous for targeting certain ATP-binding sites. mdpi.com

Emerging Research Directions and Potential Applications Non Clinical

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The quinazoline (B50416) and tetrahydroquinazoline (B156257) skeletons are recognized as essential structural motifs in a vast array of natural products and pharmaceutically active compounds. nih.govmdpi.com The presence of the amino group and the lactam functionality within 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it a particularly versatile intermediate for the synthesis of more complex, polycyclic heterocyclic systems.

The amino group at the 5-position can serve as a nucleophile or be transformed into other functional groups, providing a handle for annulation reactions where additional rings are fused onto the quinazoline core. Research on analogous 3-aminoquinazolinone derivatives has demonstrated their utility as precursors for synthesizing fused heterocyclic systems such as triazinoquinazolinones and triazepinoquinazolinones through cyclization reactions. nih.govresearchgate.net This highlights the potential of the amino functionality on the benzene (B151609) ring of the title compound to undergo similar transformations.

Furthermore, the tetrahydroquinazoline core itself is a target of diverse synthetic strategies, indicating its importance as a foundational structure. nih.gov Domino reactions, for instance, have proven highly effective for generating tetrahydroquinolines with novel substitution patterns. mdpi.comnih.gov Synthetic methodologies developed for 5,6,7,8-tetrahydroquinazolines have been noted for creating derivatives that can be easily functionalized further after the removal of protecting groups, showcasing the adaptability of this heterocyclic system for building molecular complexity. nih.gov While direct examples starting from 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are not extensively documented, the established reactivity of the quinazolinedione scaffold strongly suggests its potential as a valuable starting material for constructing elaborate molecules of scientific interest. acs.org

Applications in Materials Chemistry and Sensor Development

The quinazolinone scaffold is increasingly being explored for applications in materials science, particularly in the development of fluorescent probes and sensors due to its favorable photophysical properties. nih.gov Derivatives of quinazolinone have been successfully engineered to create sensors that respond to changes in their environment, such as viscosity and pH, or to the presence of specific analytes. rsc.org

For example, certain quinazolinone-based probes exhibit significant fluorescence enhancement in viscous media, a phenomenon attributed to limited intramolecular rotation. rsc.org This property is valuable for monitoring viscosity changes in microenvironments, such as within biological cells. Similarly, quinazolinone derivatives containing an NH structure have been shown to be sensitive pH probes, displaying a sudden increase in fluorescence intensity in alkaline solutions. rsc.org

The versatility of the quinazolinone core extends to the detection of specific molecules. A highly sensitive and selective fluorescent "turn-on" probe for carbon monoxide (CO) was developed based on a quinazolinone derivative. nih.gov The mechanism involves the reduction of a nitro group on the quinazolinone scaffold by CO, which converts it to a fluorescent amino group. nih.gov This conversion initiates an internal charge transfer (ICT) process, leading to a detectable fluorescence signal. nih.gov Other research has produced a quinazolin-4-one-based ionic liquid capable of acting as a fluorescent sensor for dissolved ammonia. researchgate.net

These examples underscore the potential of the quinazolinone framework, the core of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, as a platform for designing novel sensors and materials. The inherent amino group of the title compound could serve as an attachment point for other functional moieties or participate directly in sensing mechanisms.

Table 1: Examples of Quinazolinone-Based Fluorescent Probes and Their Characteristics

| Probe Type | Analyte/Property | Mechanism | Reference |

| Viscosity Probe | Viscosity | Limited Intramolecular Rotation | rsc.org |

| pH Probe | pH | pH-sensitive Fluorescence | rsc.org |

| CO Sensor | Carbon Monoxide (CO) | Analyte-induced Reduction, ICT | nih.gov |

| NH3 Sensor | Ammonia (NH3) | Analyte-induced Fluorescence | researchgate.net |

| Receptor Probe | α1-Adrenergic Receptors | Targeted Fluorescence | nih.gov |

Exploration in Agrochemical Research

The quinazoline-2,4-dione scaffold has emerged as a highly promising structural template in the search for new agrochemicals, particularly herbicides. researchgate.net Extensive research has identified this motif as a lead structure for the development of potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.orgnih.gov HPPD is a critical enzyme in plants for plastoquinone (B1678516) biosynthesis, and its inhibition leads to the bleaching of new growth and eventual plant death, making it an excellent target for herbicide action. nih.gov

A number of novel triketone-containing quinazoline-2,4-dione derivatives have been designed, synthesized, and evaluated for their herbicidal properties. acs.orgnih.gov The findings from these studies are compelling:

High Potency: Several analogues demonstrated excellent inhibitory activity against the HPPD enzyme. For instance, compound 11h (1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione) was found to be approximately twice as potent as the commercial herbicide mesotrione. nih.gov

Broad-Spectrum Activity: Greenhouse experiments confirmed that many of the synthesized compounds exhibited potent, broad-spectrum herbicidal activity against both broadleaf and grass weeds at application rates as low as 37.5 grams per hectare. nih.govnih.gov

Crop Selectivity: A crucial aspect of a successful herbicide is its safety for important crops. Certain quinazoline-2,4-dione derivatives, such as 11d and 11h , were found to be safe for maize, with compound 11d also showing safety for wheat. nih.gov

This body of work indicates that the quinazoline-2,4-dione core is a validated and highly promising scaffold for discovering next-generation herbicides. researchgate.netacs.org Although research has not yet specifically focused on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, its structural similarity to these successful herbicidal molecules makes it and its potential derivatives interesting candidates for future agrochemical screening and development programs.

Table 2: Herbicidal Activity of Representative Quinazoline-2,4-dione Derivatives

| Compound | Target Enzyme | Ki Value (µM) | Post-emergence Activity | Crop Safety | Reference |

| 11h | HPPD | 0.005 | Strong, broad-spectrum at 37.5 g/ha | Safe for maize | nih.gov |

| 11d | HPPD | Not specified | Strong, broad-spectrum at 37.5 g/ha | Safe for maize and wheat | nih.gov |

| III-b | HPPD | Not specified | Broader spectrum than mesotrione | Superior selectivity to mesotrione | nih.gov |

| Mesotrione (Commercial Standard) | HPPD | 0.013 | Commercial standard | Commercial standard | nih.gov |

Novel Pharmacophore Design and Optimization for Pre-clinical Research

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. The quinazolinone structure is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity, making it a valuable starting point for drug design. mdpi.com

The quinazoline-2,4-dione moiety, the core of the title compound, has been successfully employed as a pharmacophore in the design of potent and selective inhibitors for various enzymes implicated in disease, demonstrating its utility in pre-clinical research. A prominent example is its use in developing inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a major target in oncology. acs.org

In the design of PARP inhibitors, the quinazoline-2,4-dione moiety consistently situates itself in the nicotinamide (B372718) (NI) binding pocket of the enzyme. X-ray crystallography studies have revealed the specific interactions that anchor this scaffold:

Hydrogen Bonding: The scaffold forms crucial hydrogen bonds with the backbone amide of Glycine (B1666218) 863 and the side chain of Serine 904. acs.org

Hydrophobic Interactions: It engages in favorable hydrophobic and π-π stacking interactions with Tyrosine 907. acs.org

This detailed understanding of molecular interactions allows chemists to use the quinazoline-2,4-dione core as a fixed anchor and systematically modify other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. acs.org Similarly, this scaffold has been used to develop highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), another target of therapeutic interest. rsc.org

Pharmacophore modeling is a computational tool used to define these crucial features and screen large databases for new molecules that fit the model. researchgate.netnih.gov The proven success of the quinazoline-2,4-dione core in binding to important targets like PARP makes the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold a highly relevant starting point for new pharmacophore design and lead optimization campaigns in pre-clinical drug discovery.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like 6-fluoro-1H-benzo[d]imidazol-5-amines, reacting with substituted aldehydes (e.g., benzaldehyde derivatives) under controlled conditions. Key intermediates include enamine moieties and spirocyclic adducts, which are stabilized through hydrogen bonding or π-stacking interactions. Reaction optimization often involves adjusting solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to enhance yield .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at 3300–3500 cm⁻¹ and carbonyl C=O stretches at 1650–1750 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone.

- X-ray Crystallography : Resolves 3D molecular geometry, confirming ring puckering in the tetrahydroquinazoline core. For example, X-ray studies of analogous quinazolines reveal bond angles of 120° for the dione moiety .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields or purity?

- Methodological Answer : A 2³ factorial design evaluates variables like temperature (Levels: 80°C vs. 120°C), catalyst concentration (0.5 mol% vs. 2 mol%), and reaction time (6 vs. 12 hours). Response surface methodology (RSM) identifies interactions between factors, minimizing byproduct formation. For example, highlights how such designs reduce experimental runs by 50% while maintaining statistical validity .

Q. What computational strategies predict the compound’s reactivity in drug-target interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to α-adrenergic receptors, while density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. COMSOL Multiphysics simulations model diffusion kinetics in biological matrices, as noted in AI-driven chemical engineering workflows .

Q. How can researchers resolve contradictions in substituent effects on bioactivity?

- Methodological Answer : Contradictions often arise from non-linear structure-activity relationships (SAR). Use multivariate analysis (e.g., PCA or PLS regression) to deconvolute electronic (Hammett σ) vs. steric (Taft ES) effects. For instance, demonstrates how electron-withdrawing groups on the quinazoline core enhance receptor affinity but reduce solubility, requiring trade-off analysis .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Methodological Answer : Scaling from milligram to gram quantities introduces heat/mass transfer limitations. Utilize continuous-flow reactors (e.g., microfluidic systems) with real-time monitoring (e.g., in-line FTIR) to maintain temperature control. classifies reactor design (RDF2050112) as critical for achieving consistent mixing and residence time distribution .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing follows ICH Q1A guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.